Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride
Overview
Description
“Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1443981-19-8 . It has a molecular weight of 294.18 and its IUPAC name is ethyl 6-(3-aminoazetidin-1-yl)nicotinate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 294.18 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Scientific Research Applications
Synthesis and Biological Activity
Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride is involved in the synthesis of various compounds with potential biological activities. For instance, it is used in the synthesis of novel pyrazolopyrimidines derivatives, which exhibit anti-cancer and anti-5-lipoxygenase activities. These compounds are synthesized through a series of reactions involving condensation, esterification, and cycloaddition, showcasing the chemical's versatility in creating complex molecular structures with potential biological functions (Rahmouni et al., 2016).
Catalysis and Regioselectivity
The compound plays a crucial role in catalysis and regioselectivity processes. This compound, under specific conditions, can act as a 1,4-dipole synthon, engaging in annulation with N-tosylimines. This results in the formation of highly functionalized tetrahydropyridines with complete regioselectivity, highlighting its importance in the synthesis of complex organic molecules with precise structural configurations (Zhu et al., 2003).
Antimicrobial and Anticancer Activities
The chemical is integral to the synthesis of novel heterocyclic compounds with significant antimicrobial and anticancer properties. For example, this compound derivatives have been synthesized and characterized, showing promising results against a range of bacterial and fungal strains. Additionally, some compounds synthesized from this chemical exhibit higher anticancer activity than standard drugs like doxorubicin, indicating its potential in drug discovery and development (Hafez et al., 2016).
Properties
IUPAC Name |
ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDKWARRRLJPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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